Estrone 3-Valerate

Overview

Description

Estrone is a female sex hormone . It’s the weakest of the three types of estrogen and is typically higher after menopause . Like all estrogen, estrone supports female sexual development and function . Low or high estrone can cause symptoms such as irregular bleeding, fatigue, or mood swings .

Synthesis Analysis

Estradiol valerate, a synthetic estrogen, is chemically known as estra-1,3,5 (10)-triene-3,17-diol (17β)-17-pentanoate . It could be considered as one of the most common sources for free estradiol in hormone replacement therapy . The synthesis of estrone has been performed by K. Peter C. Vollhardt . The synthesis allows the stereoselective construction of the B and C steroidal rings in a single step through a thermally induced 4π electrocyclic ring opening of a benzocyclobutene .

Molecular Structure Analysis

The molecular formula of estrone is C18H22O2 . The molecular structure of estrone includes a 3-hydroxyl group and a 17-ketone .

Chemical Reactions Analysis

Estradiol valerate and Norethisterone acetate are co-formulated as a hormone replacement therapy . Naturally occurring steroidal hormones like estradiol, estrone, and estriol are also considered as impurities in drug substance . Chromatographic separation of these five steroidal hormones was developed by HPLC and TLC .

Scientific Research Applications

Chromatographic Separation

Estrone 3-Valerate, as a synthetic estrogen, is used in chromatographic separation of synthetic estrogen and progesterone in the presence of natural congeners . This application is particularly useful in the analysis of saliva and pharmaceutical samples .

Hormone Replacement Therapy

Estrone 3-Valerate is considered one of the most common sources for free estradiol in hormone replacement therapy . It is often co-formulated with other hormones for this purpose .

Role in Early Pregnancy

Estrogens, including Estrone 3-Valerate, play a crucial role in the periconceptional period and the first trimester of pregnancies . They are involved in endometrial receptivity, placentation, and the development of an immune-tolerant uterine micro-environment .

Impact on Pregnancy Outcome

Altered estrogen levels, including those of Estrone 3-Valerate, have been associated with increased risks of pregnancy failure and complications . Understanding the role of estrogens in early pregnancy can help improve pregnancy outcomes .

Antiproliferative Activity

Estrone 3-Valerate has been studied for its antiproliferative activity . This research could potentially lead to new treatments for gynecological cancers .

Pharmaceutical Impurity Analysis

Estrone 3-Valerate is used in the analysis of pharmaceutical impurities . It helps in the determination of other natural congeners in biological samples as well as in drug products .

Safety and Hazards

Estrone is suspected of causing cancer . It may damage fertility or the unborn child and may cause harm to breast-fed children . Special instructions should be obtained before use . It is advised not to breathe dust, avoid contact during pregnancy/while nursing, and wash skin thoroughly after handling .

Future Directions

Mechanism of Action

Target of Action

Estrone 3-Valerate, like other estrogens, primarily targets estrogen receptors (ERs) located in various cells throughout the body . These receptors are particularly abundant in female reproductive organs, breasts, hypothalamus, and pituitary . The role of ERs is to mediate the physiological effects of estrogens, which include the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics .

Mode of Action

Estrone 3-Valerate interacts with its targets by freely entering target cells and binding to the estrogen receptor . Once the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . This process results in the production of specific proteins that express the effect of the estrogen upon the target cell .

Biochemical Pathways

The biochemical pathways affected by Estrone 3-Valerate are those involved in estrogen signaling. The binding of Estrone 3-Valerate to estrogen receptors triggers a cascade of biochemical reactions that can lead to various physiological effects. For instance, estrogens increase the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppress follicle-stimulating hormone (FSH) from the anterior pituitary .

Pharmacokinetics

Estrone 3-Valerate, like other estrogen esters, is cleaved by endogenous esterases during absorption, releasing the pharmacologically active estradiol . The pharmacokinetics of estradiol, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . For instance, a single intramuscular injection of 4 mg estradiol valerate results in maximal circulating levels of estradiol of about 390 pg/mL within 3 days of administration, with levels declining to 100 pg/mL by 12 to 13 days .

Result of Action

The molecular and cellular effects of Estrone 3-Valerate’s action are primarily due to its conversion to estradiol, which has potent estrogenic activity. These effects include the alleviation of symptoms of menopause, treatment of some types of infertility, treatment of conditions leading to underdevelopment of female sexual characteristics, treatment of vaginal atrophy, and prevention of osteoporosis .

Action Environment

The action, efficacy, and stability of Estrone 3-Valerate can be influenced by various environmental factors. For instance, the compound’s mobility and abiotic transformation can be affected by soil transport . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

properties

IUPAC Name |

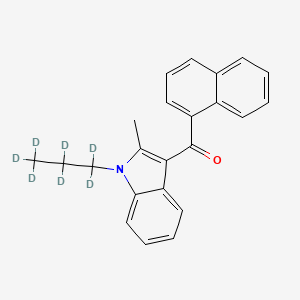

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-20H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLHSYGNONSVOX-UGTOYMOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747734 | |

| Record name | 17-Oxoestra-1,3,5(10)-trien-3-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128788-26-1 | |

| Record name | 17-Oxoestra-1,3,5(10)-trien-3-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-[1,2,4]Triazolo[1',5':1,5]pyrazolo[3,4-b]pyridine](/img/structure/B588890.png)

amino}but-2-enenitrile](/img/structure/B588896.png)